

SLF1081851 Hydrochloride: A Comparative Guide to a Pioneering Spns2 Chemical Probe

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Compound of Interest

Compound Name: SLF1081851 hydrochloride

Cat. No.: B15572261

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **SLF1081851 hydrochloride** with other available chemical probes for the sphingosine-1-phosphate (S1P) transporter Spns2. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and presents signaling pathways and experimental workflows through clear visualizations.

Spinster homolog 2 (Spns2) is a crucial transporter responsible for the export of the signaling lipid sphingosine-1-phosphate (S1P) from cells. This process plays a vital role in regulating immune cell trafficking, vascular development, and other physiological functions. The development of chemical probes to modulate Spns2 activity is therefore of significant interest for both basic research and therapeutic applications. **SLF1081851 hydrochloride** was the first reported potent and in vivo active inhibitor of Spns2, paving the way for a deeper understanding of Spns2 biology.

Comparative Analysis of Spns2 Inhibitors

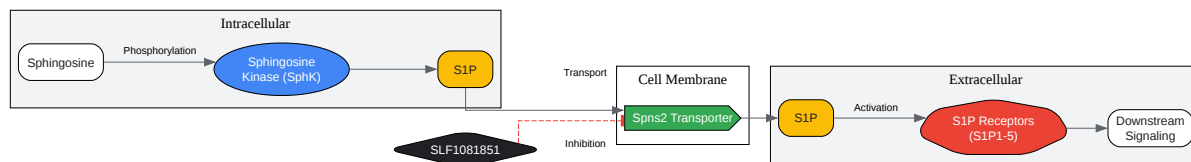
Since the discovery of SLF1081851, several other Spns2 inhibitors have been developed, offering a range of potencies and structural scaffolds. The following table summarizes the key quantitative data for SLF1081851 and its alternatives.

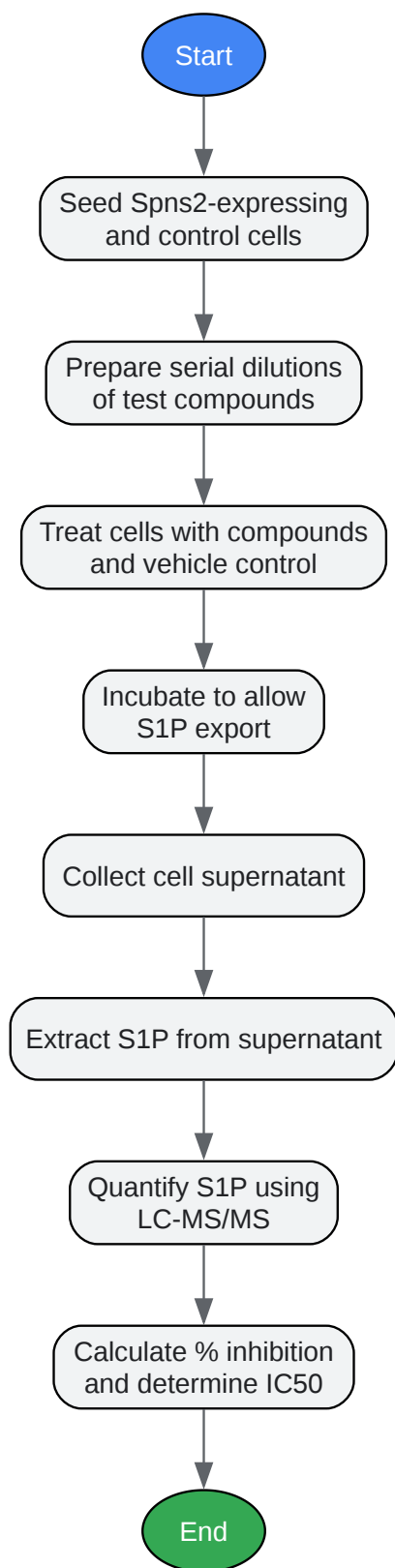
Compound Name	Chemical Scaffold	In Vitro Potency (IC50)	Cell-Based Assay System	Key In Vivo Effects	Reference
SLF1081851 hydrochloride	Oxadiazole derivative	1.93 μ M	Spns2-expressing HeLa cells	Decreased circulating lymphocytes and plasma S1P levels in mice and rats.	[1][2]
Compound 7b	Imidazole-based	1.4 \pm 0.3 μ M	Spns2-expressing HeLa cells	Not explicitly stated in the provided context.	[3]
SLB1122168	Benzoxazole scaffold	94 \pm 6 nM	Not explicitly stated in the provided context.	Effective in modulating the immune system, evidenced by a decrease in circulating lymphocytes in rodents.	[4]
SLF8082117 8	Benzamide series	51 \pm 3 nM	Not explicitly stated in the provided context.	Demonstrated in vivo activity in inducing a decrease in peripheral blood lymphocytes in mice after oral administration. Efficacious	[4][5]

in a multiple
sclerosis
model without
the
bradycardia
associated
with S1P
receptor
modulators.

Understanding the Spns2 Signaling Pathway

Spns2 facilitates the transport of S1P from the intracellular space, where it is synthesized, to the extracellular environment. Extracellular S1P then binds to and activates a family of five G protein-coupled receptors (S1P1-5) on the surface of various cells, initiating downstream signaling cascades that regulate numerous cellular processes. Inhibition of Spns2 blocks this initial step, thereby reducing the activation of S1P receptors.





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